molecular formula C9H14Cl2F3N3 B2673569 [2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride CAS No. 2260932-46-3

[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride

Cat. No. B2673569
CAS RN: 2260932-46-3
M. Wt: 292.13
InChI Key: VTCGBJIODUKGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2F3N3 and its molecular weight is 292.13. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Fluorination

One of the notable methods in synthetic chemistry involves the microwave-assisted fluorination of 2-acylpyrroles, which leads to the fluorination of the pyrrole ring, showcasing the chemical versatility of related compounds. This method exemplifies the innovation in synthesizing fluorinated pyrrole-imidazole alkaloids, hinting at the broader applicability of the compound for synthesizing novel organic molecules (Troegel & Lindel, 2012).

Synthesis of Tetrahydropyridines

The compound has been utilized in the efficient synthesis of oxa- and aza-condensed tetrahydropyridines from cyclic enones, demonstrating its role in creating structurally diverse heterocyclic compounds. This one-pot synthesis approach underscores the compound's utility in generating complex molecules with high purity and yield, facilitating the exploration of new chemical spaces (Zanatta et al., 2010).

Development of Polyimides

In polymer science, derivatives of the compound have been involved in synthesizing soluble and thermally stable polyimides, highlighting its importance in materials science. These polyimides, synthesized from unsymmetrical diamine containing triaryl imidazole pendant groups, demonstrate excellent solubility and thermal stability, making them suitable for high-performance applications (Ghaemy & Alizadeh, 2009).

Luminescent Organic Dyes

The compound is pivotal in synthesizing luminescent organic dyes, specifically tetrahydro (imidazo1,5a1,5-apyrid-3-yl)phenols, which exhibit large Stokes shifts and high quantum yields. These dyes, with their intense fluorescence and tunable emission properties, serve as valuable tools in developing new fluorescent materials and sensors (Marchesi et al., 2019).

Insecticidal Derivatives

Research into the insecticidal properties of tetrahydroimidazo1,2a1,2-apyridine derivatives, synthesized through a catalyst-free aza-Diels-Alder reaction, has opened avenues for developing new agrochemicals. The activity of these compounds against pea aphids suggests potential applications in pest management, illustrating the compound's significance beyond mere synthetic chemistry (Zhang et al., 2010).

properties

IUPAC Name

[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)7-5-15-4-6(3-13)1-2-8(15)14-7;;/h5-6H,1-4,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCGBJIODUKGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2CC1CN)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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